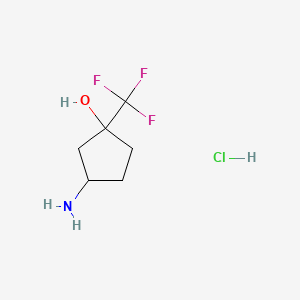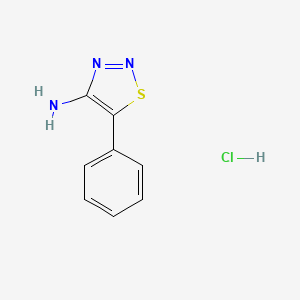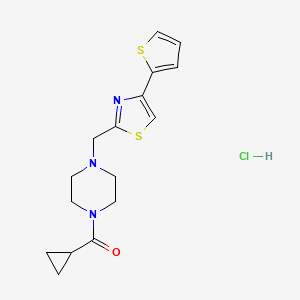![molecular formula C14H20ClN3O2 B2542807 6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide CAS No. 1384814-53-2](/img/structure/B2542807.png)
6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Substitution Reactions:
Coupling with Pyridine Derivative: The pyrrolidine derivative is then coupled with a pyridine-2-carboxamide derivative through amide bond formation, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with industrial applications.
作用机制
The mechanism of action of 6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 2-chloro-6-(trichloromethyl)pyridine
Uniqueness
6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in drug design, offering different binding affinities and selectivities compared to similar compounds.
属性
IUPAC Name |
6-chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-20-8-7-18-6-5-11(10-18)9-16-14(19)12-3-2-4-13(15)17-12/h2-4,11H,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNAEXAPWICVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CNC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2542726.png)
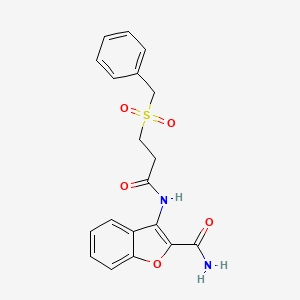
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
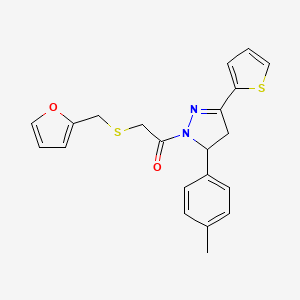
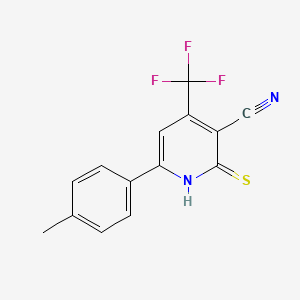
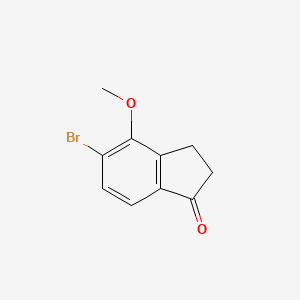
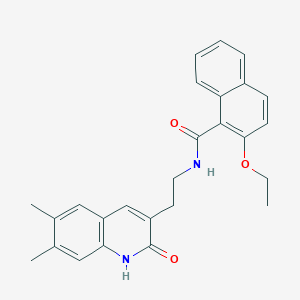
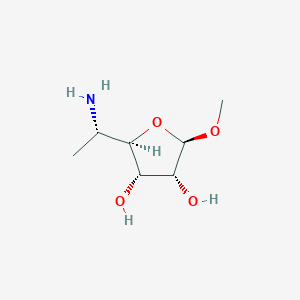
![1-Azaspiro[4.4]nonan-3-ol hydrochloride](/img/structure/B2542743.png)
